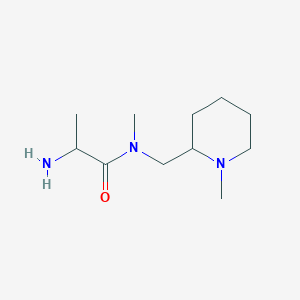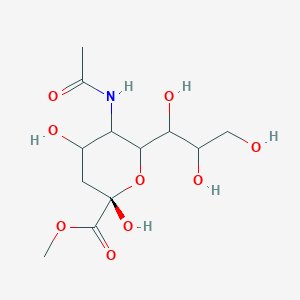
methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an acetamido group, and a carboxylate ester. Its molecular formula is C₁₀H₁₇NO₈.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. Common starting materials include glucose derivatives, which undergo a series of transformations to introduce the acetamido and carboxylate ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high selectivity and yield. Enzymatic methods can be employed to introduce specific functional groups, while maintaining the stereochemistry of the molecule. Large-scale production may also utilize continuous flow reactors to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the acetamido group can produce primary amines.
Scientific Research Applications
Methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism by which methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and acetamido groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-2-{[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy}-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
- Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Uniqueness
Methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is unique due to its specific arrangement of functional groups and stereochemistry. This unique structure allows it to interact with biological molecules in a distinct manner, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H21NO9 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6?,7?,8?,9?,10?,12-/m0/s1 |
InChI Key |
BKZQMWNJESHHSA-ZQOQPLRDSA-N |
Isomeric SMILES |
CC(=O)NC1C(C[C@](OC1C(C(CO)O)O)(C(=O)OC)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


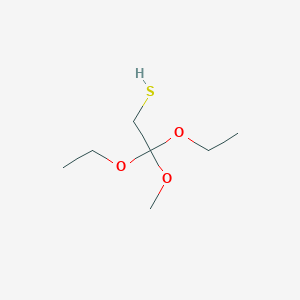
![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
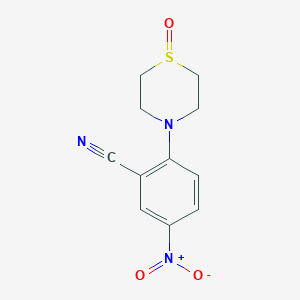
![3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde](/img/structure/B14786005.png)
![2-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14786006.png)

![Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate](/img/structure/B14786014.png)
![(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14786015.png)
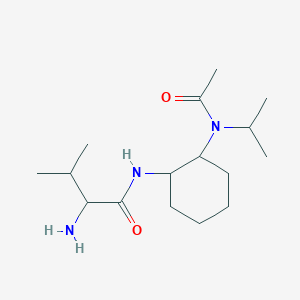
![[4-(4-Chlorophenyl)piperidin-3-yl]methanol](/img/structure/B14786024.png)
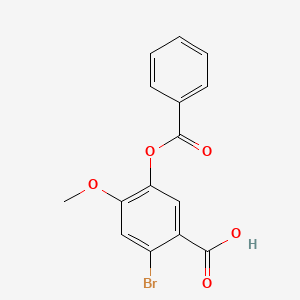
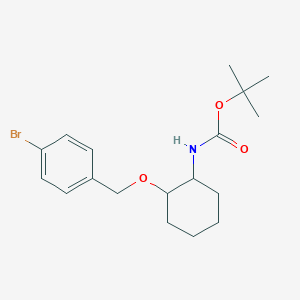
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14786050.png)
